molecular formula C10H13N3 B176557 2-(Tert-butylamino)isonicotinonitrile CAS No. 127680-80-2

2-(Tert-butylamino)isonicotinonitrile

Cat. No.: B176557
CAS No.: 127680-80-2
M. Wt: 175.23 g/mol
InChI Key: VYXMKEHFMRMLDO-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)isonicotinonitrile is an organic compound with the molecular formula C10H13N3. It is a derivative of isonicotinonitrile, featuring a tert-butylamino group attached to the second carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with tert-butylamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction could produce primary or secondary amines .

Scientific Research Applications

2-(Tert-butylamino)isonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)isonicotinonitrile involves its interaction with specific molecular targets. The tert-butylamino group can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may also participate in pathways involving nitrile metabolism and amine synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butylamino)isonicotinonitrile is unique due to the presence of both the tert-butylamino and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

2-(tert-butylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXMKEHFMRMLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562491
Record name 2-(tert-Butylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-80-2
Record name 2-(tert-Butylamino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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